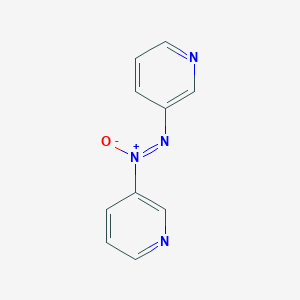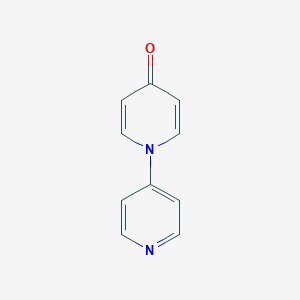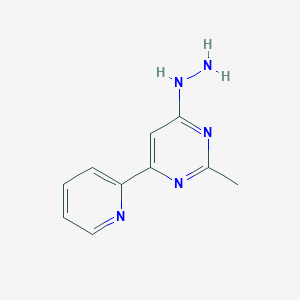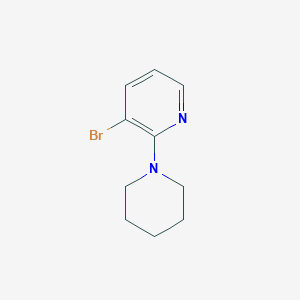![molecular formula C15H14N+ B372614 8,10-dimethylpyrido[1,2-a]quinolinium](/img/structure/B372614.png)
8,10-dimethylpyrido[1,2-a]quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-dimethylpyrido[1,2-a]quinolinium: is a heterocyclic aromatic compound that belongs to the quinolizinium family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-dimethylpyrido[1,2-a]quinolinium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, starting from a substituted benzaldehyde and a suitable amine, the intermediate Schiff base can be cyclized using a strong acid like sulfuric acid to yield the desired quinolizinium compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8,10-dimethylpyrido[1,2-a]quinolinium can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where substituents on the aromatic ring can be replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of quinolizinium oxides.
Reduction: Formation of reduced quinolizinium derivatives.
Substitution: Formation of halogenated or nitrated quinolizinium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8,10-dimethylpyrido[1,2-a]quinolinium is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has shown potential as an antibacterial agent. Studies have indicated that derivatives of quinolizinium can inhibit bacterial cell division by targeting essential proteins involved in cytokinesis .
Industry: In the materials science field, this compound is explored for its electronic properties. It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The antibacterial activity of 8,10-dimethylpyrido[1,2-a]quinolinium is primarily due to its ability to disrupt bacterial cell division. It targets the protein FtsZ, which is crucial for the formation of the cytokinetic Z-ring during cell division. By inhibiting the polymerization of FtsZ, the compound effectively halts bacterial proliferation .
Vergleich Mit ähnlichen Verbindungen
Berberine: Another quinolizinium derivative with antibacterial properties.
Sanguinarine: A benzo[c]phenanthridine alkaloid with similar mechanisms of action.
Uniqueness: 8,10-dimethylpyrido[1,2-a]quinolinium stands out due to its specific substitution pattern, which enhances its antibacterial potency compared to other quinolizinium derivatives. The presence of methyl groups at the 8 and 10 positions contributes to its unique chemical and biological properties .
Eigenschaften
Molekularformel |
C15H14N+ |
|---|---|
Molekulargewicht |
208.28g/mol |
IUPAC-Name |
8,10-dimethylbenzo[c]quinolizin-11-ium |
InChI |
InChI=1S/C15H14N/c1-11-9-12(2)15-13(10-11)6-7-14-5-3-4-8-16(14)15/h3-10H,1-2H3/q+1 |
InChI-Schlüssel |
XSOWBIFZHQDSMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=[N+]32)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=[N+]32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B372554.png)

